An In-depth Technical Guide to 2-(4-Chlorophenyl)cyclopropanecarboxylic Acid: Properties, Synthesis, and Applications
An In-depth Technical Guide to 2-(4-Chlorophenyl)cyclopropanecarboxylic Acid: Properties, Synthesis, and Applications
Abstract
This technical guide provides a comprehensive overview of 2-(4-Chlorophenyl)cyclopropanecarboxylic acid, a molecule of significant interest in medicinal and organic chemistry. We will delve into its core chemical and physical properties, spectroscopic profile, synthesis methodologies, and known applications. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical insights into the handling and utilization of this compound. The narrative emphasizes the causality behind experimental choices and is grounded in authoritative references to ensure scientific integrity.
Introduction and Significance
2-(4-Chlorophenyl)cyclopropanecarboxylic acid is an organic compound featuring a cyclopropane ring substituted with a 4-chlorophenyl group and a carboxylic acid moiety.[1] Its rigid, three-dimensional structure imparted by the cyclopropane ring makes it a valuable scaffold in drug design. Cyclopropane rings are often used as bioisosteres for phenyl groups or other larger structures, offering improved metabolic stability and binding affinity. The presence of the chlorophenyl group further modulates its electronic and lipophilic properties, influencing its pharmacokinetic and pharmacodynamic profile.
This compound has garnered interest for its potential biological activities, including anti-inflammatory and analgesic properties.[1] Furthermore, it serves as a crucial building block in the synthesis of more complex, biologically active molecules. The stereochemistry of the substituents on the cyclopropane ring (cis or trans) is a critical factor, often playing a pivotal role in the compound's biological efficacy.[1]
Physicochemical and Spectroscopic Properties
A thorough understanding of a compound's physical and chemical properties is fundamental for its application in research and development.
Core Physicochemical Data
The key identifiers and physical properties of 2-(4-Chlorophenyl)cyclopropanecarboxylic acid are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₉ClO₂ | [1][2] |
| Molecular Weight | 196.63 g/mol | [1][2] |
| CAS Number | 90940-40-2 | [1][2] |
| Appearance | Solid, White Powder | [3] |
| Melting Point | 112 °C | |
| Boiling Point | 346.9 °C at 760 mmHg | |
| Purity (Typical) | 90-98% | [1] |
| InChI Key | JZYXJKBNUJJIKU-UHFFFAOYSA-N | |
| SMILES | OC(=O)C1C(C1)C2=CC=C(Cl)C=C2 | [1] |
Spectroscopic Profile
Spectroscopic analysis is essential for the structural elucidation and purity assessment of 2-(4-Chlorophenyl)cyclopropanecarboxylic acid.
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¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons on the cyclopropane ring and the aromatic ring. The cyclopropyl protons will appear as complex multiplets in the upfield region (typically 1.0-3.0 ppm) due to complex spin-spin coupling. The aromatic protons will present as two doublets in the downfield region (7.0-7.5 ppm), characteristic of a para-substituted benzene ring. The acidic proton of the carboxylic acid will appear as a broad singlet, typically far downfield (>10 ppm), which is exchangeable with D₂O.
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¹³C NMR Spectroscopy: The carbon NMR spectrum will show a signal for the carbonyl carbon of the carboxylic acid around 170-180 ppm. The aromatic carbons will resonate in the 120-140 ppm region, with the carbon attached to the chlorine atom showing a distinct chemical shift. The carbons of the cyclopropane ring will be found in the upfield region, typically between 15 and 35 ppm.
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Infrared (IR) Spectroscopy: The IR spectrum provides key information about the functional groups present. A broad absorption band is expected in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretch of the carboxylic acid. A sharp, strong peak around 1700 cm⁻¹ will indicate the C=O (carbonyl) stretch. The C-Cl stretching vibration will appear in the fingerprint region, typically around 1090 cm⁻¹.
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Mass Spectrometry (MS): In the mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 196, with a characteristic M+2 peak at m/z 198 (approximately one-third the intensity of the M⁺ peak) due to the presence of the ³⁷Cl isotope. Fragmentation would likely involve the loss of the carboxyl group (-COOH) and cleavage of the cyclopropane ring.
Synthesis and Reactivity
Synthetic Approaches
Modern synthetic methods for creating substituted cyclopropanes often utilize transition metal-catalyzed cyclopropanation reactions.[1][4] A common laboratory-scale synthesis for a related compound, 1-(4-chlorophenyl)-1-cyclopropanecarboxylic acid, involves the hydrolysis of the corresponding nitrile precursor, 1-(4-chlorophenyl)-1-cyclopropanecarbonitrile.[5] This reaction is typically carried out under reflux with an aqueous acid, such as sulfuric acid.[5]
Chemical Reactivity
The reactivity of 2-(4-Chlorophenyl)cyclopropanecarboxylic acid is primarily dictated by its carboxylic acid functional group.
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Esterification: It can be readily converted to its corresponding esters by reacting with an alcohol under acidic conditions (e.g., Fischer esterification).
-
Amide Formation: Reaction with amines, often activated by coupling agents (e.g., DCC, EDC), will yield the corresponding amides.
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Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol, 2-(4-chlorophenyl)cyclopropylmethanol, using strong reducing agents like lithium aluminum hydride (LiAlH₄).
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Substitution Reactions: The chlorine atom on the phenyl ring can undergo nucleophilic substitution, although this typically requires harsh reaction conditions.[1]
The compound is stable under normal temperatures and pressures.[3]
Biological Activity and Applications
As a derivative of a nonsteroidal anti-inflammatory drug (NSAID) class, this molecule has been investigated for its potential anti-inflammatory and analgesic effects.[1] Its structural rigidity and specific stereochemistry are key to its interaction with biological targets.
In the field of drug development, it serves as a valuable intermediate. For instance, a derivative, 2-[1-(4-chlorophenyl)cyclopropyl]-3-hydroxy-8-(trifluoromethyl)quinoline-4-carboxylic acid, has been identified as a P-Selectin inhibitor with potential applications in treating vascular injury. This highlights the utility of the 2-(4-chlorophenyl)cyclopropane scaffold in constructing more complex and potent therapeutic agents.
Safety and Handling
It is imperative to handle this chemical with appropriate safety precautions in a laboratory setting.
Hazard Identification
Based on available safety data sheets, 2-(4-Chlorophenyl)cyclopropanecarboxylic acid is classified with the following hazards:
-
Signal Word: Warning
-
Pictogram: GHS07 (Harmful)
-
Hazard Statements:
-
H302: Harmful if swallowed
-
H315: Causes skin irritation
-
H319: Causes serious eye irritation
-
H335: May cause respiratory irritation
-
The toxicological properties of this substance have not been fully investigated.[3]
Recommended Handling Procedures
-
Engineering Controls: Use in a well-ventilated area, preferably within a chemical fume hood.[3][6] Facilities should be equipped with an eyewash station and a safety shower.[3]
-
Personal Protective Equipment (PPE): Wear protective gloves, safety goggles, and a lab coat.[6][7]
-
Handling: Avoid contact with skin, eyes, and clothing.[3] Minimize dust generation. Wash hands thoroughly after handling.[3]
-
Storage: Store in a tightly closed container in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents.[3]
Experimental Protocols
Protocol: Synthesis via Nitrile Hydrolysis
This protocol is adapted from a general procedure for the synthesis of a closely related analog.[5]
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 1-(4-chlorophenyl)-1-cyclopropanecarbonitrile (1.0 eq).
-
Acid Addition: Add a 20% aqueous solution of sulfuric acid (approx. 10 mL per gram of nitrile).
-
Hydrolysis: Heat the reaction mixture to reflux and maintain for 10-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After cooling to room temperature, extract the reaction mixture with ethyl acetate.
-
Purification: Perform an acid-base extraction. Extract the organic layer with a 20% sodium hydroxide solution. The desired carboxylic acid will move to the aqueous layer as its sodium salt.
-
Precipitation: Acidify the aqueous layer to a pH of 2-4 using concentrated hydrochloric acid. This will precipitate the product.
-
Isolation: Collect the solid product by filtration, wash with distilled water, and dry under vacuum to yield 2-(4-Chlorophenyl)cyclopropanecarboxylic acid.
Protocol: Characterization by ¹H NMR Spectroscopy
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the synthesized 2-(4-Chlorophenyl)cyclopropanecarboxylic acid.
-
Dissolution: Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Ensure the solid is fully dissolved.
-
Data Acquisition: Place the NMR tube in the spectrometer. Acquire a ¹H NMR spectrum using standard acquisition parameters.
-
Data Analysis: Process the resulting Free Induction Decay (FID) with Fourier transformation, phase correction, and baseline correction.
-
Interpretation: Integrate the peaks to determine the relative ratios of protons.[8] Analyze the chemical shifts and splitting patterns to confirm the presence of the 4-chlorophenyl group, the cyclopropane ring, and the carboxylic acid proton, consistent with the expected structure.
Conclusion
2-(4-Chlorophenyl)cyclopropanecarboxylic acid is a compound with a well-defined set of chemical properties and significant potential as a building block in medicinal chemistry. Its synthesis is achievable through established organic chemistry reactions, and its structure can be unequivocally confirmed using standard spectroscopic techniques. Adherence to proper safety protocols is essential when handling this compound. This guide provides the foundational and technical information necessary for its effective and safe use in a research environment.
References
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(1S,2S)-2-(4-Chlorophenyl)cyclopropanecarboxylic Acid | C10H9ClO2 | CID 6993914 - PubChem. (n.d.). Retrieved from [Link]
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Material Safety Data Sheet - 1-(4-Chlorophenyl)-1-Cyclopropane- Carboxylic Acid, 99%. (n.d.). Cole-Parmer. Retrieved from [Link]
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Huang, A., et al. (n.d.). Supporting Information: Discovery of 2-[1-(4-chlorophenyl)cyclopropyl]-3-hydroxy-8-(trifluoromethyl)quinoline-4-carboxylic acid (PSI-421), a P-Selectin Inhibitor. Wyeth Research. Retrieved from [Link]
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Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. (2019, October 14). [Video]. YouTube. Retrieved from [Link]
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Solving an Unknown Organic Structure using NMR, IR, and MS. (2017, February 24). [Video]. YouTube. Retrieved from [Link]
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How do I analyze this NMR?, I've figured out its a carboxylic acid from the IR and the MS but the NMR is confusing me. (2020, February 18). Reddit. Retrieved from [Link]
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Chemical Properties of Ketoprofen (CAS 22071-15-4) - Cheméo. (n.d.). Retrieved from [Link]
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CAS No : 22071-15-4| Product Name : Ketoprofen - API - Pharmaffiliates. (n.d.). Retrieved from [Link]
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